molecular formula C27H26N4O5 B2720762 5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358910-53-8

5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2720762
CAS No.: 1358910-53-8
M. Wt: 486.528
InChI Key: NVCAJRLQACLREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative featuring a substituted oxazole moiety at the 5-position and a 2-methoxyphenyl group at the 2-position. Its structural complexity arises from the fusion of pyrazole and pyrazine rings, coupled with methoxy and ethoxy-substituted aromatic systems.

Properties

IUPAC Name

5-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5/c1-5-35-24-11-10-18(14-25(24)34-4)26-28-21(17(2)36-26)16-30-12-13-31-22(27(30)32)15-20(29-31)19-8-6-7-9-23(19)33-3/h6-15H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCAJRLQACLREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS Number: 1358910-53-8) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H26N4O5C_{27}H_{26}N_{4}O_{5}, with a molecular weight of 486.5 g/mol. The structure features multiple functional groups, including pyrazolo[1,5-a]pyrazine and oxazole moieties, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC27H26N4O5C_{27}H_{26}N_{4}O_{5}
Molecular Weight486.5 g/mol
CAS Number1358910-53-8

The exact mechanism of action for this compound remains under investigation; however, preliminary studies suggest that it may interact with various biological targets, including protein kinases involved in signaling pathways relevant to cancer and other diseases. Compounds with similar structures have been shown to inhibit specific kinases, suggesting potential therapeutic applications in oncology.

Anticancer Properties

Research indicates that compounds related to this structure exhibit significant anticancer activity. For instance, a study highlighted the ability of similar pyrazolo[1,5-a]pyrazine derivatives to inhibit cancer cell proliferation by modulating signaling pathways associated with tumor growth and metastasis.

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes. For example, docking studies have suggested potential binding affinities towards phosphodiesterases (PDEs), which play crucial roles in cellular signaling by regulating cyclic nucleotide levels. This could lead to effects on various physiological processes such as vasodilation and neurotransmission.

Case Studies

  • In Vitro Studies : A study conducted on similar pyrazolo derivatives demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The results indicated a dose-dependent response, suggesting that structural modifications could enhance efficacy.
  • Molecular Docking Studies : Computational analyses have shown that the compound can effectively bind to target proteins involved in cancer signaling pathways. These studies provide insights into how modifications to the compound's structure could improve its binding affinity and selectivity.
  • Pharmacological Profiling : In vivo models have been employed to assess the pharmacokinetics and toxicity profiles of related compounds. These studies are crucial for understanding the therapeutic window and safety profile of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

  • 3-(Hydroxymethyl)-5-[(5-Methyl-1,3,4-Oxadiazol-2-yl)Methyl]-2-Phenylpyrazolo[1,5-a]Pyrazin-4(5H)-one (CAS No. 2108270-49-9): Shares the pyrazolo[1,5-a]pyrazin-4(5H)-one core but differs in substituents. The oxadiazole ring replaces the oxazole group, and a hydroxymethyl group is present at the 3-position. Molecular weight: 337.33 g/mol vs. ~493.52 g/mol (estimated for the target compound due to additional ethoxy/methoxy groups) .

Pyrazolo[3,4-d]Pyrimidines (e.g., compounds in ):

  • 2-(1-(4-Amino-3-(2,4-Dimethylthiazol-5-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-one: Features a pyrazolo-pyrimidine core instead of pyrazolo-pyrazinone.
Substituent Analysis

Oxazole vs. Oxadiazole Moieties

  • Oxazole-containing compounds (e.g., ) often demonstrate enhanced metabolic stability compared to oxadiazoles, which may influence pharmacokinetics .
  • The ethoxy and methoxy groups on the oxazole in the target compound could improve solubility relative to non-polar substituents (e.g., methyl or phenyl groups in ).

Aromatic Substituents

  • The 2-methoxyphenyl group at the 2-position is structurally analogous to the 4-methoxyphenyl group in pyranopyrazole derivatives (), which are associated with antioxidant and anti-inflammatory activities .
Multi-Component Reactions (MCRs)
  • Pyrazolo-pyrazinones are typically synthesized via MCRs, as seen in (four-component reactions for pyranopyrazole-oxazine hybrids) .
  • The target compound likely requires sequential alkylation and cyclization steps, similar to the synthesis of pyrazolo[3,4-c]pyrazoles () .
Cross-Coupling Reactions
  • Suzuki-Miyaura coupling (e.g., ) could introduce aryl groups like the 2-methoxyphenyl substituent .
Table 1: Comparative Data for Analogous Compounds
Compound Core Structure Molecular Weight (g/mol) Key Substituents Reported Activity
Target Compound Pyrazolo[1,5-a]pyrazin-4-one ~493.52 Oxazole, 2-methoxyphenyl, ethoxy N/A (Theoretical)
CAS No. 2108270-49-9 Pyrazolo[1,5-a]pyrazin-4-one 337.33 Oxadiazole, hydroxymethyl, phenyl Not specified
Compound 5a () Pyrazole 437.44 Benzoyl, fluorophenyl, nitrophenyl Structural model
Example 76 () Pyrazolo[3,4-d]pyrimidine 531.30 Thiophene, fluorophenyl Kinase inhibition
Bioactivity Insights
  • Pyrazolo-pyrazinones with electron-donating groups (e.g., methoxy) may enhance interactions with enzymatic targets, as seen in antimicrobial pyrazole-carbaldehyde derivatives () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.